2-Tert-butyliodanuidylsulfanyl-2-methylpropane
Overview
Description
2-Tert-butyliodanuidylsulfanyl-2-methylpropane is a useful research compound. Its molecular formula is C8H18IS- and its molecular weight is 273.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Direct Conversion of tert-Butyl 2-Hydroxyalkyl Sulfides to 1,3-Oxathiolanes
Research by Porter, Saez, and Sandhu (2006) shows that tert-Butyl 2-hydroxyalkyl sulfides, prepared from reactions of epoxides with 2-methylpropane-2-thiol, can be directly converted to 1,3-oxathiolanes. This conversion is facilitated by treatment with pivalaldehyde and boron trifluoride diethyl etherate in the presence of thioanisole, indicating a valuable pathway for synthesizing 1,3-oxathiolanes, which are important in medicinal chemistry and material science (M. Porter, F. Saez, Amandeep K Sandhu, 2006).
Microwave-Assisted Synthesis of Enantiomerically Pure N-(tert-Butylsulfinyl)imines
Collados, Toledano, Guijarro, and Yus (2012) developed a simple, environmentally friendly, and efficient procedure for synthesizing optically pure N-(tert-butylsulfinyl)imines. This method involves microwave-promoted condensation of aldehydes and ketones using (R)-2-methylpropane-2-sulfinamide under solvent-free conditions, highlighting its utility in the rapid and clean synthesis of sulfinyl imines, which are valuable intermediates in organic synthesis (J. Collados, E. Toledano, D. Guijarro, M. Yus, 2012).
Asymmetric Synthesis Using tert-Butanesulfinyl Aldimines and Ketimines
Ellman's group has extensively explored the use of N-tert-butanesulfinyl aldimines and ketimines for the asymmetric synthesis of amines. Their work demonstrates the versatility of these intermediates in synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and can be readily cleaved post-nucleophilic addition, underscoring the method's efficiency and broad applicability (J. Ellman, T. D. Owens, T. P. Tang, 2002).
Mechanistic Insights on Stereoselective Nucleophilic Addition
Hennum, Fliegl, Gundersen, and Eisenstein (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition to sulfinyl imines. Their study, using DFT computations, elucidates the factors determining diastereomeric ratios in reactions involving (S)-N-benzylidene-2-methylpropane-2-sulfinamide, contributing to a deeper understanding of reaction mechanisms and stereochemical outcomes (Martin Hennum, Heike Fliegl, L. Gundersen, O. Eisenstein, 2014).
Properties
IUPAC Name |
2-tert-butyliodanuidylsulfanyl-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18IS/c1-7(2,3)9-10-8(4,5)6/h1-6H3/q-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFYNXFLLPGUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S[I-]C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18IS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30736-07-3 | |
Record name | Silane, bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030736073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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